molecular formula C11H13NO2 B13401221 4-Phenylpyrrolidine-2-carboxylic acid

4-Phenylpyrrolidine-2-carboxylic acid

Cat. No.: B13401221
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-UHFFFAOYSA-N
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Description

4-Phenylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of D-oxyproline, followed by protection of the amino group, sulfur esterification, Fukuyama alkylation, hydrolysis, and deprotection to yield the desired product . Another method includes the carboxylation of Grignard reagents, where an organomagnesium halide reacts with carbon dioxide to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

4-Phenylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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